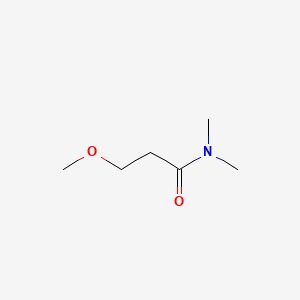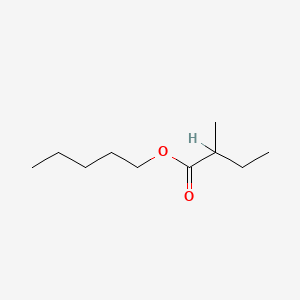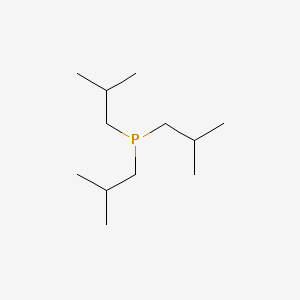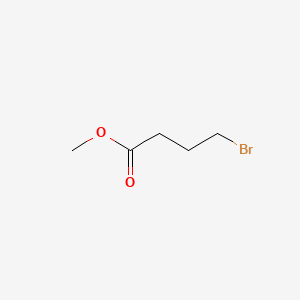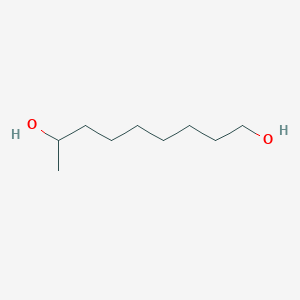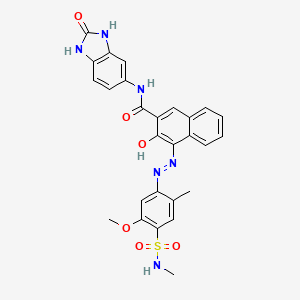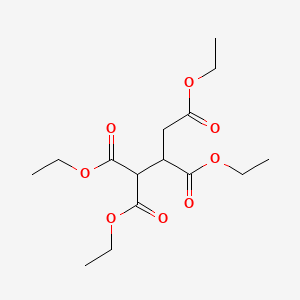
Tetraethyl propane-1,1,2,3-tetracarboxylate
Descripción general
Descripción
Tetraethyl propane-1,1,2,3-tetracarboxylate is a chemical compound used as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
Ethyl propane-1,1,2,3-tetracarboxylate can be prepared by condensing malonic ester with ethyl chlorosuccinate, ethyl ethoxysuccinate, diethyl fumarate, or diethyl maleate . The last two methods are most convenient due to the commercial availability of fumaric and maleic acids . The reaction mixture is cooled, and the suspension is centrifuged to recover the catalyst. The product is distilled under vacuum at 180-190°C to obtain propane-1,1,2,3 tetracarboxylate with an 85% yield .Molecular Structure Analysis
The linear formula of Tetraethyl propane-1,1,2,3-tetracarboxylate is C15H24O8 . Its molecular weight is 332.354 .Chemical Reactions Analysis
The reaction of diethylmalonate in the synthesis process of Tetraethyl propane-1,1,2,3-tetracarboxylate indicated a 90% conversion .Physical And Chemical Properties Analysis
Tetraethyl propane-1,1,2,3-tetracarboxylate is a liquid at 20°C . Its specific gravity is 1.12 , and its refractive index is 1.44 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
Tetraethyl propane-1,1,2,3-tetracarboxylate is used as an organic synthesis intermediate . It plays a crucial role in the laboratory research and development process and chemical production process .
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . It is involved in the synthesis of various pharmaceutical products .
Synthesis of Polyamide Dendrimers
A new family member of polyamide dendrimers, which is based on the tetraethyl-1,1,3,3-propane tetra carboxylate, was synthesized via a multi-step divergent approach . This compound was synthesized through the reaction between the substituted malonic ester and the methylene bromide .
Core of Dendrimer
The product was further modified through the reaction of 1,6-diamino hexane to prepare the core of the dendrimer . This core, with tetra-amino functional groups, has been employed in two consecutive amidification reactions .
Antimicrobial Activity
The antimicrobial activity of the produced polyamide dendrimers was investigated against gram-positive staphylococcus arouse (S. arouse) and gram-negative Escherichia coli (E. coli) bacteria . The results showed that G6NH2 had the highest antimicrobial activity against S. arouse and E. coli .
Drug Delivery
Dendrimers based on this compound have been used as drug carriers in many medical applications . The drug has been attached to the dendrimers function groups via chemical or electric static interaction or via drug encapsulation .
Propiedades
IUPAC Name |
tetraethyl propane-1,1,2,3-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-5-20-11(16)9-10(13(17)21-6-2)12(14(18)22-7-3)15(19)23-8-4/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEVJRBJWMGTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034781 | |
| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl propane-1,1,2,3-tetracarboxylate | |
CAS RN |
635-03-0 | |
| Record name | 1,1,2,3-Tetraethyl 1,1,2,3-propanetetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 635-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



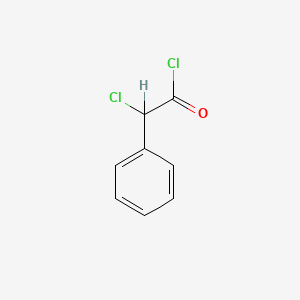
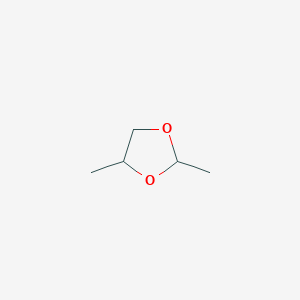

![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)

